molecular formula C17H15BrCl2N2O B3669858 5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide

5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B3669858
M. Wt: 414.1 g/mol
InChI Key: WRLWQUASVWFOOS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and pyrrolidine functional groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-bromo-2-chloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrCl2N2O/c18-11-3-5-14(19)13(9-11)17(23)21-12-4-6-16(15(20)10-12)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLWQUASVWFOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions, particularly involving the pyrrolidine group, are common.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Solvents like ethanol, methanol, or acetonitrile are commonly used to dissolve the reactants and control the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions often result in the formation of new amide or ester derivatives .

Scientific Research Applications

5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and the study of biochemical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide
Reactant of Route 2
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5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide

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